molecular formula C12H12ClNO3 B3244914 Methyl 2-(2-chloro-5-methoxy-1H-indol-3-yl)acetate CAS No. 164083-69-6

Methyl 2-(2-chloro-5-methoxy-1H-indol-3-yl)acetate

Cat. No.: B3244914
CAS No.: 164083-69-6
M. Wt: 253.68 g/mol
InChI Key: HKZMTOBSRSHZCG-UHFFFAOYSA-N
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Description

Methyl 2-(2-chloro-5-methoxy-1H-indol-3-yl)acetate is a chemical compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a chloro and methoxy substitution on the indole ring, which can influence its chemical reactivity and biological properties.

Preparation Methods

The synthesis of Methyl 2-(2-chloro-5-methoxy-1H-indol-3-yl)acetate typically involves the reaction of 2-chloro-5-methoxyindole with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Methyl 2-(2-chloro-5-methoxy-1H-indol-3-yl)acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chloro group to a hydrogen atom or other functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of Methyl 2-(2-chloro-5-methoxy-1H-indol-3-yl)acetate involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to various receptors and enzymes, influencing cellular processes. For instance, they may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Methyl 2-(2-chloro-5-methoxy-1H-indol-3-yl)acetate can be compared with other indole derivatives such as:

Properties

IUPAC Name

methyl 2-(2-chloro-5-methoxy-1H-indol-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO3/c1-16-7-3-4-10-8(5-7)9(12(13)14-10)6-11(15)17-2/h3-5,14H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKZMTOBSRSHZCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(=C2CC(=O)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-(2-chloro-5-methoxy-1H-indol-3-yl)acetate
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Methyl 2-(2-chloro-5-methoxy-1H-indol-3-yl)acetate
Reactant of Route 3
Methyl 2-(2-chloro-5-methoxy-1H-indol-3-yl)acetate
Reactant of Route 4
Methyl 2-(2-chloro-5-methoxy-1H-indol-3-yl)acetate
Reactant of Route 5
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Methyl 2-(2-chloro-5-methoxy-1H-indol-3-yl)acetate
Reactant of Route 6
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Methyl 2-(2-chloro-5-methoxy-1H-indol-3-yl)acetate

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